Absolute Stereochemical Requirement: LL-SDAP Is the Only Isomer Hydrolyzed by DapE
The Haemophilus influenzae DapE (HiDapE) was tested against all four possible stereoisomers of N-succinyl-diaminopimelic acid. The enzyme showed robust hydrolytic activity exclusively toward LL-SDAP (kcat = 200 s⁻¹, Km = 1.3 mM in the presence of Zn²⁺), while no detectable activity was observed with DL-SDAP, LD-SDAP, or DD-SDAP under identical assay conditions [1][2]. This stereochemical filter means that any procurement of a racemic or stereochemically undefined SDAP preparation yields at most 25% active substrate, directly compromising assay sensitivity and quantitative accuracy.
| Evidence Dimension | Stereoisomer substrate activity for HiDapE |
|---|---|
| Target Compound Data | LL-SDAP: kcat = 200 s⁻¹, Km = 1.3 mM (Zn²⁺-activated HiDapE, pH 7.5, 30 °C) |
| Comparator Or Baseline | DL-SDAP, LD-SDAP, DD-SDAP: no detectable hydrolysis |
| Quantified Difference | Activity ratio: LL-SDAP active; DL/LD/DD-SDAP inactive (below detection limit) |
| Conditions | Recombinant HiDapE, steady-state kinetics, Zn²⁺ cofactor, pH 7.5, 30 °C |
Why This Matters
Ensures that only the single correct stereoisomer is purchased, eliminating the 75% waste and false negatives caused by racemic or mis-specified material.
- [1] Bienvenue DL, Gilner DM, Davis RS, Bennett B, Holz RC. Substrate specificity, metal binding properties, and spectroscopic characterization of the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase from Haemophilus influenzae. Biochemistry. 2003;42(36):10756-10763. doi:10.1021/bi034845+ View Source
- [2] Born TL, Zheng R, Blanchard JS. Hydrolysis of N-succinyl-L,L-diaminopimelic acid by the Haemophilus influenzae dapE-encoded desuccinylase: metal activation, solvent isotope effects, and kinetic mechanism. Biochemistry. 1998;37(29):10478-10487. doi:10.1021/bi9806807 View Source
